molecular formula C12H17N3OS B2774613 N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide CAS No. 1798030-86-0

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide

Cat. No.: B2774613
CAS No.: 1798030-86-0
M. Wt: 251.35
InChI Key: LPYXTAPOHBLHSI-UHFFFAOYSA-N
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Description

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties. This compound features a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the formation of the thiazole ring followed by the construction of the pyrrolidine ring and the attachment of the cyclobutanecarboxamide group. Common synthetic routes include:

    Formation of Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Construction of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Attachment of Cyclobutanecarboxamide Group: This step typically involves the reaction of the pyrrolidine-thiazole intermediate with cyclobutanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole or pyrrolidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to partially or fully reduced thiazole or pyrrolidine rings.

Scientific Research Applications

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiazol-2-yl)pyrrolidin-3-yl)cyclobutanecarboxamide stands out due to its unique combination of a thiazole ring, a pyrrolidine ring, and a cyclobutanecarboxamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3OS/c16-11(9-2-1-3-9)14-10-4-6-15(8-10)12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYXTAPOHBLHSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2CCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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